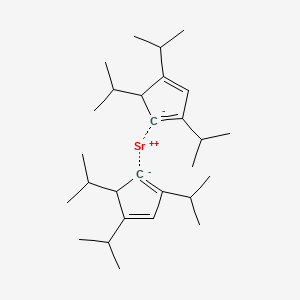
Bis(1,2,4-tri-isopropylcylopentadienyl)strontium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,2,4-tri-isopropylcylopentadienyl)strontium is an organometallic compound . It is one of the Strontium alkylcyclopentadienyls . These products are applied as CVD/ALD precursors for the growth of corresponding metal-containing films, due to their volatility and having high enough vapor pressure .
Molecular Structure Analysis
The molecular formula of this compound is C28H46Sr . The compound has a molecular weight of 470.3 g/mol . The InChI string representation of its structure isInChI=1S/2C14H23.Sr/c2*1-9(2)12-7-13(10(3)4)14(8-12)11(5)6;/h2*7,9-11,14H,1-6H3;/q2*-1;+2 . Chemical Reactions Analysis
This compound is used as a precursor in CVD/ALD processes for the growth of metal-containing films . The specific chemical reactions involved in these processes can vary widely and are often proprietary to the specific application or manufacturing process.Physical And Chemical Properties Analysis
This compound is a light-yellow oily liquid . It has a molecular weight of 470.29 g/mol . The compound is sensitive to air and moisture, and it should be stored in a cold place .Scientific Research Applications
Atomic Layer Deposition (ALD)
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is a key precursor for atomic layer deposition, a process used to deposit thin films of materials with high precision. This compound has been specifically utilized in the atomic layer deposition of strontium titanate thin films, which are promising insulator materials in resistance switching random access memories. The preparation of strontium titanate thin films involves the use of this compound at elevated temperatures to achieve layers with optimal stoichiometry and minimal contamination. The research indicates significant carbon contamination in the deposited films, albeit with no detection of nitrogen, suggesting the decomposition reactions of bis(1,2,4-tri-isopropylcyclopentadienyl)strontium under the conditions used for deposition (Rentrop et al., 2014).
Safety and Hazards
Bis(1,2,4-tri-isopropylcylopentadienyl)strontium is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing aerosols/mists/sprays/vapors/gases, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Bis(1,2,4-tri-isopropylcylopentadienyl)strontium is a type of strontium alkylcyclopentadienyl . The primary targets of this compound are metal-containing films . These films are used in various applications, including the production of semiconductors and other electronic devices.
Mode of Action
The compound interacts with its targets through a process known as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) . In these processes, the compound is vaporized and then deposited onto a substrate, where it reacts to form a thin film of the desired metal.
Biochemical Pathways
Instead, it undergoes physical and chemical transformations to deposit strontium-containing films on substrates .
Pharmacokinetics
It’s known that the compound is sensitive to air and moisture, and it should be stored in a cold environment .
Result of Action
The result of the action of this compound is the formation of high-quality metal-containing films . These films are essential components in various electronic devices, including semiconductors, sensors, and solar cells.
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. The compound is sensitive to air and moisture, which can affect its stability and reactivity . Additionally, the temperature and pressure conditions during the CVD/ALD process can significantly impact the quality of the resulting films .
properties
IUPAC Name |
strontium;1,3,5-tri(propan-2-yl)cyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H23.Sr/c2*1-9(2)12-7-13(10(3)4)14(8-12)11(5)6;/h2*7,9-11,14H,1-6H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPKBHZGXCGKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1[C-]=C(C=C1C(C)C)C(C)C.CC(C)C1[C-]=C(C=C1C(C)C)C(C)C.[Sr+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Sr |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147658-82-0 |
Source


|
| Record name | Bis(Tri-isoPropylCyclopentadienyl) Strontium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

